![molecular formula C21H23N7O B2439621 3-[4-(2-Phenyl-2H-1,2,3-triazol-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnolin CAS No. 2034320-54-0](/img/structure/B2439621.png)
3-[4-(2-Phenyl-2H-1,2,3-triazol-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a phenyl group, a 1,2,3-triazole ring, a tetrahydrocinnoline group, and a piperazine ring. These components are common in many biologically active compounds .
Molecular Structure Analysis
The compound has several heterocyclic rings including a 1,2,3-triazole ring and a piperazine ring. These rings often contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the triazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the piperazine ring might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „3-[4-(2-Phenyl-2H-1,2,3-triazol-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnolin", auch bekannt als "(2-Phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanon".
Antitumoraktivität
Diese Verbindung hat sich als potenzieller Antitumorwirkstoff erwiesen. Die Triazol- und Cinnolin-Einheiten sind bekannt für ihre Antitumoreigenschaften. Untersuchungen zeigen, dass Verbindungen, die diese Strukturen enthalten, das Wachstum verschiedener Krebszelllinien hemmen können, indem sie Apoptose induzieren und die Zellproliferation hemmen .
Antibakterielle Eigenschaften
Die Verbindung zeigt eine signifikante antimikrobielle Aktivität. Der Triazolring ist bekannt für seine Fähigkeit, mikrobielle Zellwände zu stören und das Wachstum von Bakterien und Pilzen zu hemmen. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika .
Neuroprotektive Wirkungen
Studien haben gezeigt, dass Derivate von Triazol und Cinnolin neuroprotektive Wirkungen haben können. Diese Verbindungen können Neuronen vor oxidativem Stress und Entzündungen schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig vorkommen .
Entzündungshemmende Anwendungen
Die Verbindung hat potenzielle entzündungshemmende Eigenschaften. Der Triazolring kann die Produktion von proinflammatorischen Zytokinen hemmen, wodurch er bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung nützlich ist .
Antioxidative Aktivität
Untersuchungen legen nahe, dass diese Verbindung als Antioxidans wirken kann. Das Vorhandensein des Triazolrings ermöglicht es, freie Radikale abzufangen und oxidativen Stress zu reduzieren, was zur Vorbeugung von Zellschäden und Alterung beiträgt .
Antituberkulose-Aktivität
Die Verbindung wurde auf ihre Antituberkulose-Aktivität untersucht. Der Triazolring kann das Wachstum von Mycobacterium tuberculosis hemmen, dem Bakterium, das für Tuberkulose verantwortlich ist, und ist damit ein potenzieller Medikamentenkandidat für diese Krankheit.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von „this compound" in verschiedenen Bereichen der wissenschaftlichen Forschung.
Springer Link Springer Link Springer Link Springer Link Springer Link : Springer Link : Springer Link : Springer Link
Wirkmechanismus
Target of Action
The compound 3-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline, also known as (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, is a complex molecule that contains a triazole ring. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The binding of the triazole ring to the heme moiety of CYP-450 can influence the metabolic processes mediated by this enzyme . .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability and solubility in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(19-15-22-28(25-19)17-7-2-1-3-8-17)27-12-10-26(11-13-27)20-14-16-6-4-5-9-18(16)23-24-20/h1-3,7-8,14-15H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGYTOFNFANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
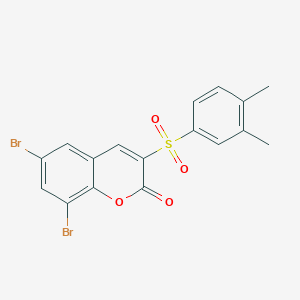

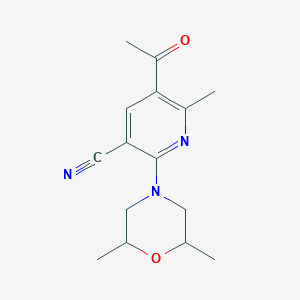
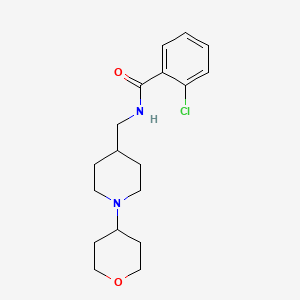
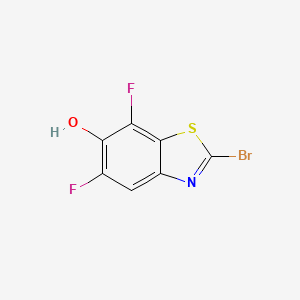
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide](/img/structure/B2439545.png)
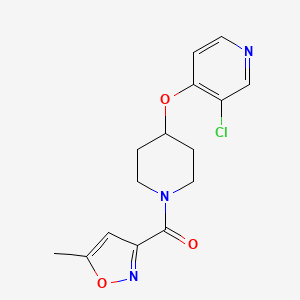
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2439549.png)
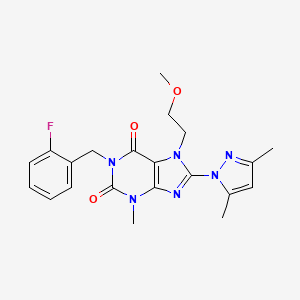

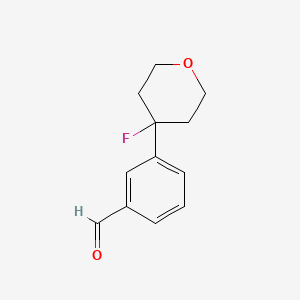
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
